Phomallenic acid B
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Overview
Description
Phomallenic acid B is a natural product found in Phoma and Plagiostoma with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Phomallenic acid B, along with its counterpart phomallenic acid C, has been a subject of chemical synthesis due to its potent FAS II inhibitory properties. A significant breakthrough in the synthesis of these compounds was achieved through a palladium-catalyzed coupling of propargylic tosylates with terminal alkynes. This method facilitated the total syntheses of (±)-phomallenic acids B and C, highlighting a key approach in the chemical synthesis of complex natural products. The synthetic endeavors aimed at finding an enantiospecific coupling, however, resulted in racemization of the products, posing challenges for achieving optical purity in the synthesis process (Yoshida, Al-Amin, & Shishido, 2008).
Biological Activities and Potential Applications
The discovery of phomallenic acids from a Phoma species underscored the potential of these compounds as antimicrobial agents, specifically targeting the fatty acid synthase II (FAS II) pathway in bacteria. Phomallenic acids A-C demonstrated significant inhibitory activity against FAS II, with varying degrees of potency. The most active among these, phomallenic acid C, exhibited superior activity compared to other known FabF inhibitors, suggesting a promising avenue for developing new antibacterial agents targeting the FAS II pathway. This discovery not only expands the chemical diversity of natural products with antimicrobial activity but also emphasizes the potential of phomallenic acids in addressing the growing concern of antibiotic resistance (Ondeyka et al., 2006).
Properties
Molecular Formula |
C17H22O2 |
---|---|
Molecular Weight |
258.35 g/mol |
InChI |
InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8,10H,2-3,11-16H2,1H3,(H,18,19) |
InChI Key |
VMBBTKBMFHKNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC#CC=C=CCCCCCCC(=O)O |
Synonyms |
phomallenic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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